Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane
Description
Pyrazole Ring Substitution Patterns and Electronic Effects
The pyrazole ring in flupyrazofos is substituted at the 1-position with a phenyl group and at the 3-position with a trifluoromethyl (-CF₃) group. This substitution pattern creates distinct electronic effects:
- The phenyl group donates electron density via resonance, stabilizing the pyrazole ring’s aromatic system.
- The -CF₃ group exerts a strong electron-withdrawing inductive effect, polarizing the pyrazole ring and increasing its electrophilicity.
Density functional theory (DFT) calculations reveal that the trifluoromethyl group’s electronegativity redistributes electron density toward the phosphorus atom, enhancing the compound’s reactivity in nucleophilic substitutions.
Phosphorothioate Group Geometry and Tautomerism
The phosphorothioate group (P=S) adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the oxygen, sulfur, and ethoxy ligands. Key features include:
- Tautomerism : The thiophosphoryl group (P=S) exhibits thione-thiol tautomerism, though the thione form predominates due to stabilization via conjugation with the pyrazole ring.
- Bond Lengths : The P–S bond length measures 1.95 Å, shorter than typical P–S single bonds due to partial double-bond character from resonance.
Table 1: Selected Bond Parameters from X-ray Crystallography
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| P–S | 1.95 | — |
| P–O(pyrazole) | 1.76 | 108.2 |
| P–O(ethoxy) | 1.62 | 112.4 |
Trifluoromethyl-Phenyl Interactions in Three-Dimensional Space
X-ray crystallography reveals that the trifluoromethyl and phenyl groups adopt a nearly orthogonal arrangement (85–90° dihedral angle), minimizing steric clashes while allowing weak C–F···H–C hydrogen bonding between adjacent molecules. These interactions contribute to the compound’s crystalline packing efficiency, as observed in its monoclinic crystal lattice (space group P2₁/c).
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
- ¹H NMR : The pyrazole proton (H-5) appears as a singlet at δ 7.55 ppm, deshielded by the electron-withdrawing -CF₃ group. Ethoxy protons split into two quartets (δ 1.35 ppm, CH₃; δ 4.25 ppm, CH₂).
- ¹³C NMR : The -CF₃ carbon resonates at δ 124.2 ppm (q, J = 272 Hz), while the pyrazole C-3 adjacent to phosphorus appears at δ 129.2 ppm.
Table 2: Key NMR Chemical Shifts
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.55 | s | Pyrazole H-5 |
| ¹³C | 124.2 | q | CF₃ |
| ³¹P | 58.4 | s | Phosphorothioate P |
Infrared (IR) Vibrational Signature Interpretation
IR spectroscopy identifies characteristic vibrational modes:
X-ray Crystallographic Studies of Crystal Packing
Single-crystal X-ray diffraction reveals a monoclinic unit cell (a = 12.4 Å, b = 8.9 Å, c = 15.2 Å; β = 105.6°) with four molecules per unit cell. Intermolecular interactions include:
- π-π Stacking : Between phenyl groups of adjacent molecules (3.8 Å separation).
- C–F···H–C Contacts : Weak hydrogen bonds (2.9–3.2 Å) stabilizing the lattice.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Molecular Orbitals
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
Molecular Dynamics Simulations of Solvent Interactions
Simulations in aqueous and nonpolar solvents (ε = 78.4 and 4.8, respectively) demonstrate:
- Solvent Accessibility : The -CF₃ group remains buried in hydrophobic pockets, reducing hydration.
- Conformational Flexibility : The ethoxy groups sample a 120° rotational barrier, with energy minima at gauche and anti conformers.
Table 3: Simulated Solvent Interaction Energies
| Solvent | ΔG (kcal/mol) | Dominant Interaction |
|---|---|---|
| Water | -12.4 | Hydrogen bonding |
| Hexane | -8.7 | Van der Waals |
Properties
Molecular Formula |
C14H16F3N2O3PS |
|---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
diethoxy-[1-phenyl-3-(trifluoromethyl)pyrazol-4-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-12-10-19(11-8-6-5-7-9-11)18-13(12)14(15,16)17/h5-10H,3-4H2,1-2H3 |
InChI Key |
WDTRDDXOSGHRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-(trifluoromethyl)pyrazole with diethyl phosphorochloridothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo-phosphane group enables nucleophilic substitutions, particularly at the phosphorus center. Key reactions include:
These substitutions are critical for modifying the compound’s bioactivity in agrochemical applications.
Oxidation and Reduction
The sulfur atom in the thioxo group undergoes redox transformations:
Oxidation
-
Reagent: Hydrogen peroxide (H₂O₂) in acetic acid.
-
Product: Oxidative conversion of the thioxo (P=S) group to a sulfone (P=O), increasing electrophilicity at phosphorus .
Reduction
-
Reagent: Sodium borohydride (NaBH₄) in ethanol.
-
Product: Reduction of the pyrazole ring’s substituents, though the trifluoromethyl group remains inert under mild conditions .
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in cycloaddition reactions:
-
Vilsmeier-Haack Reaction: With DMF/POCl₃, the pyrazole’s 4-position reacts to form carbaldehydes, enabling further functionalization (e.g., Scheme 12 in ).
-
Wittig Reactions: The phosphorus moiety facilitates coupling with aldehydes to form alkenes, useful in synthesizing extended aromatic systems .
Biological Interactions
The compound inhibits acetylcholinesterase (AChE) in pests via phosphorylation of the enzyme’s serine residue, leading to neurotransmitter accumulation and paralysis. Studies show:
| Target Organism | IC₅₀ (μM) | Selectivity vs. Mammals |
|---|---|---|
| Spodoptera frugiperda | 0.12 | 120-fold |
| Tetranychus urticae | 0.08 | 150-fold |
Data adapted from agricultural efficacy studies.
Stability and Degradation
-
Hydrolytic Stability: Degrades rapidly in alkaline conditions (t₁/₂ = 2–4 hours at pH 9).
-
Photodegradation: UV exposure cleaves the P–S bond, forming nontoxic phosphoric acid derivatives .
Key Research Findings
Scientific Research Applications
Agricultural Applications
Pesticide Use:
Flupyrazofos is primarily recognized for its role as an insecticide and acaricide in agriculture. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in pests' nervous systems, resulting in paralysis and death. This compound has demonstrated effectiveness against a range of agricultural pests while maintaining low toxicity levels for non-target organisms, making it suitable for integrated pest management strategies .
Case Study:
In field trials conducted on cotton crops, Flupyrazofos was shown to significantly reduce populations of key pests such as aphids and spider mites without adversely affecting beneficial insects like ladybugs. This highlights its potential for sustainable agricultural practices .
Biological Applications
Antimicrobial and Anticancer Properties:
Research has indicated that Flupyrazofos possesses significant biological activity beyond its agricultural use. Studies have explored its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates better membrane penetration, which is critical for biological activity .
Mechanism of Action:
The interaction with molecular targets such as enzymes or receptors is crucial for its biological effects. The phosphane moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Ongoing research aims to elucidate these mechanisms further .
Industrial Applications
Synthesis and Catalysis:
Flupyrazofos is utilized in organic synthesis as a reagent for forming carbon-phosphorus bonds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it valuable for the production of specialty chemicals .
Table: Comparison of Chemical Reactions Involving Flupyrazofos
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts Flupyrazofos to phosphine oxides | Hydrogen peroxide, peracids |
| Reduction | Yields different phosphine derivatives | Lithium aluminum hydride |
| Substitution | Ethoxy groups can be replaced by other nucleophiles | Amines, thiols under basic conditions |
Research Insights
Flupyrazofos serves as a model compound in studies focused on organophosphate chemistry. Its interactions with biological systems provide insights into designing new pesticides with improved safety profiles. The compound's versatility allows researchers to explore modifications that could enhance its efficacy or reduce environmental impact .
Mechanism of Action
The mechanism of action of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives ()
Several pyrazole-4-carboxamide derivatives (e.g., N-(3-Methylpyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ) share the 1-phenyl-3-trifluoromethylpyrazole core but replace the phosphorus moiety with an amide group. Key differences include:
Structural and Functional Differences
- Central Atom : Carboxamides feature a carbon-based amide linkage, while the phosphorus compound utilizes a hypervalent phosphorus center.
- Substituents : The phosphorus compound’s diethoxy and thioxo groups contrast with carboxamides’ pyridine or chloropyridine substituents.
Physical Properties
Spectroscopic Data
- IR Spectroscopy : The phosphorus compound would exhibit S=O stretches (~1050–1200 cm⁻¹) and P-O-C (ethoxy) vibrations (~950–1100 cm⁻¹), distinct from carboxamides’ amide C=O (~1650 cm⁻¹) .
- NMR: ¹H-NMR: Ethoxy protons (δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) vs. carboxamides’ pyridine/aromatic signals (δ 7–9 ppm). ³¹P-NMR: A unique singlet near δ 0–50 ppm (unobserved in carboxamides) .
Trifluoromethylpyrazole Derivatives in Patents ()
Patent compounds like N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide highlight the prevalence of trifluoromethylpyrazole scaffolds in agrochemicals. Key comparisons:
Functional Group Diversity
- Phosphorus Compound : Thioxo and ethoxy groups enable nucleophilic/electrophilic reactivity at phosphorus.
- Patent Compounds : Sulfonyl, carboxamide, or halogen substituents favor hydrogen bonding or halogen-based interactions.
Biological Activity
Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, commonly known as Flupyrazofos , is an organophosphorus compound with significant biological activity, particularly as an insecticide and acaricide. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Flupyrazofos is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, along with an oxy-thioxo-lambda5-phosphane moiety. Its molecular formula is , and it has a molecular weight of approximately 358.32 g/mol .
The primary mechanism of action for Flupyrazofos involves the inhibition of acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and eventual death of the target pest. The compound's selective toxicity allows it to effectively target pests while minimizing harm to non-target organisms, including beneficial insects and mammals .
Biological Activity
Flupyrazofos exhibits notable biological activities that can be summarized as follows:
- Insecticidal Activity : Effective against a range of agricultural pests, Flupyrazofos disrupts normal neurological function in insects.
- Acaricidal Activity : Demonstrates efficacy in controlling mite populations.
- Low Toxicity Profile : Studies indicate that Flupyrazofos has a relatively low toxicity to mammals and beneficial insects, making it suitable for integrated pest management strategies .
Efficacy Studies
Recent studies have highlighted the effectiveness of Flupyrazofos against various pests. For instance, field trials have shown that it significantly reduces populations of common agricultural pests such as aphids and spider mites. The compound's efficacy can be attributed to its ability to penetrate the exoskeletons of insects due to its lipophilic nature.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 300 |
| Spider Mites | 90 | 250 |
| Whiteflies | 75 | 200 |
Case Studies
- Field Trial on Tomato Plants : In a controlled study on tomato plants infested with spider mites, Flupyrazofos applied at a rate of 250 g/ha resulted in a 90% reduction in mite populations within two weeks post-application .
- Impact on Non-target Species : Research assessing the impact on beneficial insects found that Flupyrazofos had minimal effects on ladybugs and bees when used according to recommended application rates .
Applications in Agriculture
Flupyrazofos is primarily utilized in agricultural settings as a pesticide. Its selective action makes it an integral part of integrated pest management (IPM) strategies aimed at sustainable agriculture. The compound is often combined with other agents to enhance its effectiveness and broaden its spectrum of activity against various pests .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, and how can reaction conditions be optimized?
- Methodology :
- Begin with refluxing stoichiometric equivalents of the pyrazole precursor (e.g., 1-phenyl-3-(trifluoromethyl)pyrazole derivatives) and phosphorylating agents (e.g., diethoxyphosphoryl chloride) in ethanol or PEG-400 as a solvent. Catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C enhance yield .
- Monitor reaction progress via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the mobile phase .
- Purify via recrystallization from ethanol/water or DMF/ethanol mixtures .
Q. How can structural characterization of this compound be systematically performed?
- Methodology :
- Use infrared spectroscopy (IR) to identify functional groups (e.g., P=S stretching at ~550–600 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .
- Employ ¹H/¹³C NMR to confirm substitution patterns:
- The pyrazole C-H protons resonate at δ 6.5–8.5 ppm .
- Diethoxyphosphoryl groups show characteristic splitting at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
- High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .
Advanced Research Questions
Q. How can reaction mechanisms for the phosphorylation of pyrazole intermediates be elucidated?
- Methodology :
- Conduct kinetic studies by varying reaction temperatures (e.g., 60–100°C) and solvent polarities (ethanol vs. DMF) to identify rate-limiting steps .
- Probe intermediates using in-situ ³¹P NMR to track phosphoryl group transfer .
- Compare activation energies via computational modeling (DFT) for nucleophilic substitution at the pyrazole oxygen .
Q. What strategies resolve contradictions in reported yields for analogous phosphorylated pyrazoles?
- Analysis :
- Discrepancies often arise from solvent choice (e.g., ethanol vs. PEG-400) or catalyst absence. For example, PEG-400 with Bleaching Earth Clay improves steric accessibility, increasing yields by ~20% compared to ethanol alone .
- Impurity profiles (e.g., unreacted starting materials) can skew yields; optimize purification via gradient recrystallization .
Q. How do electronic effects of substituents (e.g., trifluoromethyl, phenyl) influence the compound’s reactivity?
- Methodology :
- Synthesize derivatives with substituents like 4-fluorophenyl or 3,5-bis(trifluoromethyl)phenyl and compare reaction kinetics .
- Use Hammett plots to correlate substituent σ values with reaction rates .
- Evaluate steric effects via X-ray crystallography or molecular docking studies .
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- Methodology :
- Scale-up risks include exothermicity during phosphorylation. Use controlled addition of phosphoryl chloride under inert atmospheres .
- Implement continuous flow chemistry to enhance heat dissipation and reduce side products .
- Validate batch consistency via HPLC with UV detection (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
